molecular formula C21H18ClN3O5S B11266766 4-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine

4-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine

Cat. No.: B11266766
M. Wt: 459.9 g/mol
InChI Key: NORFRDCIUHPZKN-UHFFFAOYSA-N
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Description

4-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, a benzofuran moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a chlorophenyl carboxylic acid derivative under dehydrating conditions.

    Synthesis of the benzofuran moiety: This step involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate aldehyde or ketone.

    Sulfonylation: The benzofuran derivative is then sulfonylated using a sulfonyl chloride reagent.

    Morpholine introduction: Finally, the sulfonylated benzofuran is reacted with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural features may allow it to be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile tool for synthetic chemists.

Mechanism of Action

The mechanism of action of 4-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-Chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine
  • 4-(5-(2-Chlorophenyl)-2-furoyl)morpholine
  • 2-(2-Chlorophenyl)-4-(triphenylphosphonio)-1,3-oxazole-5-selenolate

Uniqueness

4-({2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C21H18ClN3O5S

Molecular Weight

459.9 g/mol

IUPAC Name

4-[[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl]sulfonyl]morpholine

InChI

InChI=1S/C21H18ClN3O5S/c1-13-17-12-16(31(26,27)25-8-10-28-11-9-25)6-7-18(17)29-19(13)21-23-20(24-30-21)14-2-4-15(22)5-3-14/h2-7,12H,8-11H2,1H3

InChI Key

NORFRDCIUHPZKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC(=NO4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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